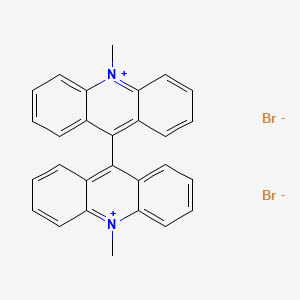

10,10'-Dimethyl-9,9'-biacridin-10-ium dibromide

CAS No.: 62907-62-4

Cat. No.: VC20620505

Molecular Formula: C28H22Br2N2

Molecular Weight: 546.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62907-62-4 |

|---|---|

| Molecular Formula | C28H22Br2N2 |

| Molecular Weight | 546.3 g/mol |

| IUPAC Name | 10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dibromide |

| Standard InChI | InChI=1S/C28H22N2.2BrH/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 |

| Standard InChI Key | YZDSEHLDXVQTFT-UHFFFAOYSA-L |

| Canonical SMILES | C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[Br-].[Br-] |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Mass

Structural Characteristics

The compound’s planar acridine rings facilitate π-π stacking interactions, while the methyl groups enhance steric stability. Bromide ions contribute to solubility in polar solvents, distinguishing it from nitrate analogs like lucigenin, which exhibit different redox and solubility profiles .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF) due to ionic character.

-

Stability: Decomposes above 250°C; sensitive to prolonged UV exposure .

Spectroscopic Profiles

| Property | Characteristics |

|---|---|

| UV-Vis Absorption | Strong absorption at 368 nm (π→π* transitions) |

| Fluorescence | Emission at 485 nm in aqueous solutions; quenched in presence of electron donors |

| FT-IR | Peaks at 1,650 cm⁻¹ (C=N stretching), 3,050 cm⁻¹ (aromatic C-H) |

Applications in Scientific Research

Chemiluminescent Probes

Biacridinium salts like lucigenin are renowned for their chemiluminescent properties in the presence of superoxide radicals () . The dibromide variant may exhibit similar behavior, with bromide ions potentially altering reaction kinetics:

This mechanism is exploited in assays for reactive oxygen species (ROS) detection .

DNA and Protein Interaction Studies

The planar structure of acridine derivatives enables intercalation into DNA helices. Comparative studies suggest that methylation at the 10-position reduces cytotoxicity while maintaining binding affinity, making the dibromide a candidate for therapeutic development .

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Lucigenin (dinitrate) | Nitrate counterions; higher solubility in organic solvents | |

| 9,9'-Biacridine | Lacks methyl groups; neutral charge | |

| 10-Methyl-9,9'-biacridine | Single methyl group; monocationic |

The dibromide’s dual methyl groups and bromide ions confer distinct electronic and steric properties, influencing its reactivity and application scope .

Research Trends and Future Directions

Mechanistic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume